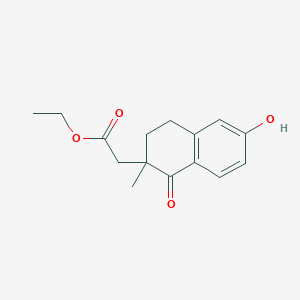
2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid is an organic compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxypropan-2-yl group attached to a benzoic acid core. It is a white crystalline solid that is less soluble in water but more soluble in organic solvents such as ethanol and acetone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid typically involves multiple steps:
Starting Material: The process begins with p-fluoronitrobenzene.
Nitration: The nitration reaction is carried out under acidic conditions to obtain 2,3-difluoro-4-nitrobenzene.
Reduction: The nitro group is reduced to an amino group, resulting in 2,3-difluoro-4-aminobenzene.
Hydroxylation: The amino group is then hydroxylated to produce the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2,3-difluoro-4-(2-oxopropan-2-yl)benzoic acid.
Reduction: Formation of 2,3-difluoro-4-(2-hydroxypropan-2-yl)benzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
科学的研究の応用
2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,4-Difluorobenzoic acid: Similar structure but lacks the hydroxypropan-2-yl group.
2,6-Difluorobenzoic acid: Another difluorobenzoic acid derivative with different substitution patterns.
Hydroxyphenyl fluorescein: Contains a hydroxy group and a benzoic acid core but with different functional groups.
Uniqueness
2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid is unique due to the presence of both fluorine atoms and a hydroxypropan-2-yl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for various applications in research and industry.
特性
分子式 |
C10H10F2O3 |
|---|---|
分子量 |
216.18 g/mol |
IUPAC名 |
2,3-difluoro-4-(2-hydroxypropan-2-yl)benzoic acid |
InChI |
InChI=1S/C10H10F2O3/c1-10(2,15)6-4-3-5(9(13)14)7(11)8(6)12/h3-4,15H,1-2H3,(H,13,14) |
InChIキー |
IBHQHDRYXHUBIM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=C(C(=C(C=C1)C(=O)O)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{Bis[(potassiooxy)sulfonyl]amino}oxidanyl](/img/structure/B11763522.png)

![5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11763541.png)
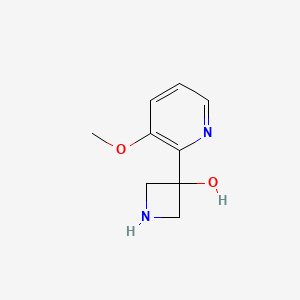
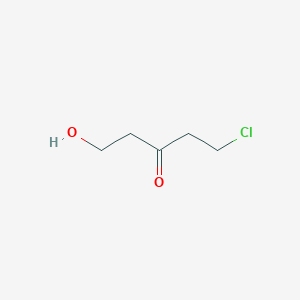
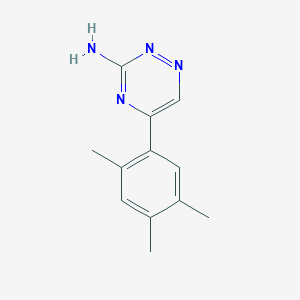

![4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763564.png)
![tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11763571.png)

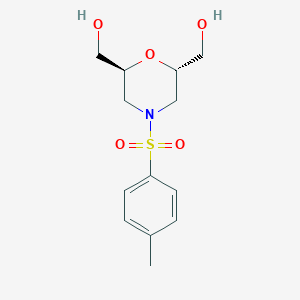

![3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one](/img/structure/B11763595.png)
